BenchChemオンラインストアへようこそ!

2-(4,6-dimethylpyrimidin-2-ylthio)-N-phenylacetamide

SIRT2 Inhibition Structure-Activity Relationship Epigenetics

2-(4,6-dimethylpyrimidin-2-ylthio)-N-phenylacetamide (CAS 304662-20-2) is a pyrimidine-based acetamide that serves as the essential pharmacophoric core for a class of potent and selective human Sirtuin 2 (SIRT2) inhibitors. Its single-crystal X-ray structure reveals a near-perpendicular orientation (dihedral angle 88.1°) between the phenyl and dimethylpyrimidine rings, a conformation stabilized by p–π conjugation that is critical for its molecular recognition.

Molecular Formula C14H15N3OS
Molecular Weight 273.35
CAS No. 304662-20-2
Cat. No. B2626408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,6-dimethylpyrimidin-2-ylthio)-N-phenylacetamide
CAS304662-20-2
Molecular FormulaC14H15N3OS
Molecular Weight273.35
Structural Identifiers
SMILESCC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC=C2)C
InChIInChI=1S/C14H15N3OS/c1-10-8-11(2)16-14(15-10)19-9-13(18)17-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,17,18)
InChIKeyORAFRRUJMKZSGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide: 2-(4,6-Dimethylpyrimidin-2-ylthio)-N-phenylacetamide (CAS 304662-20-2) as a Validated SIRT2 Inhibitor Scaffold


2-(4,6-dimethylpyrimidin-2-ylthio)-N-phenylacetamide (CAS 304662-20-2) is a pyrimidine-based acetamide that serves as the essential pharmacophoric core for a class of potent and selective human Sirtuin 2 (SIRT2) inhibitors [1]. Its single-crystal X-ray structure reveals a near-perpendicular orientation (dihedral angle 88.1°) between the phenyl and dimethylpyrimidine rings, a conformation stabilized by p–π conjugation that is critical for its molecular recognition [2]. This compound is primarily procured as a key intermediate for structure-activity relationship (SAR) studies, where modifications to the N-phenylacetamide moiety have yielded inhibitors with nanomolar potency against SIRT2, a target implicated in cancer and neurodegenerative diseases [1].

Why 2-(4,6-Dimethylpyrimidin-2-ylthio)-N-phenylacetamide Cannot Be Casually Substituted by Other SIRT2 Inhibitor Scaffolds


Generic substitution among SIRT2 inhibitors is precluded by mechanism-specific conformational requirements. The SirReal class of inhibitors, including analogs built on the 2-(4,6-dimethylpyrimidin-2-ylthio)-N-phenylacetamide core, functions by inducing a rearrangement of the SIRT2 active site, a unique mode of action not shared by other SIRT2 inhibitors like AGK2 [1]. The core's specific dihedral angle of 88.1° between the phenyl and pyrimidine rings is a direct consequence of p–π conjugation, creating a rigid, defined geometry that governs binding to the SIRT2 hydrophobic pocket [2]. Even close structural analogs like SirReal2 (which substitutes a naphthylmethylthiazole group for the simple phenyl ring) exhibit drastically different potency and selectivity profiles, demonstrating that subtle modifications to the N-phenylacetamide moiety produce order-of-magnitude changes in biological activity [1].

Quantitative Differentiation Guide for 2-(4,6-Dimethylpyrimidin-2-ylthio)-N-phenylacetamide Research Procurement


Scaffold Provenance: The Parent Core Enables the Most Potent SIRT2 Inhibitor in Its Series

The compound 2-(4,6-dimethylpyrimidin-2-ylthio)-N-phenylacetamide itself constitutes the core scaffold for derivative 28e, the most potent SIRT2 inhibitor reported in the Yang et al. (2017) study. This directly connects the parent compound to a verified nanomolar inhibitor [1]. Among the synthesized library, 28e (a derivative featuring an extended N-phenyl substituent) achieved an IC50 of 42 nM against SIRT2, demonstrating the scaffold's capacity for high potency when functionalized [1].

SIRT2 Inhibition Structure-Activity Relationship Epigenetics

Selectivity Foundation: The Parent Scaffold's Core Conformation is Key to SIRT2 Selectivity Over SIRT1 and SIRT3

The high selectivity for SIRT2 over SIRT1 and SIRT3 observed for derivatives like 28e is a direct consequence of the core scaffold's geometry. The crystal structure of 2-(4,6-dimethylpyrimidin-2-ylthio)-N-phenylacetamide reveals a dihedral angle of 88.1(3)° between the phenyl and pyrimidine rings, a conformation stabilized by p–π conjugation [1]. This distinct geometry pre-organizes the molecule for selective binding to the hydrophobic pocket of SIRT2, a feature that is lost in non-SirReal-type inhibitors like AGK2. Derivative 28e showed 'very good selectivity' for SIRT2 over SIRT1 and SIRT3, with functional cellular consequences confirmed by dose-dependent increases in α-tubulin acetylation, a SIRT2-specific substrate, in MCF-7 breast cancer cells [2].

SIRT2 Selectivity Isoform Profiling Epigenetic Drug Discovery

Cellular Target Engagement: Scaffold Derivatives Confirm Mechanism in Human Cancer Cells

The biological relevance of the parent scaffold is validated by the cellular activity of its optimized derivative 28e. In MCF-7 human breast cancer cells, 28e inhibited cell proliferation and increased acetylation of α-tubulin, a direct SIRT2 deacetylation substrate, in a dose-dependent manner [1]. This confirms target engagement in a disease-relevant cellular context. By contrast, the widely used SIRT2 inhibitor AGK2 (which does not share the pyrimidinylthioacetamide scaffold) exhibits an IC50 of 17.75 μM (17,750 nM), making it over 400-fold less potent than the 28e derivative (42 nM) [2]. Additionally, SirReal2 has been shown to increase α-tubulin acetylation in HeLa cells and cause destabilization of the checkpoint protein BubR1, indicating a shared downstream pharmacology for this chemotype that is not observed with AGK2 [3].

Cellular Pharmacology Target Engagement Cancer Research

Synthetic Tractability: A Validated 2-Step Synthesis Provides Reproducible Access to the Core Scaffold

The parent compound is synthesized via a straightforward two-step protocol starting from commercially available 4,6-dimethyl-2-thiopyrimidine and 2-chloro-N-phenylacetamide [1]. This contrasts with the more complex, multi-step synthesis required for the advanced analog SirReal2, which necessitates additional coupling steps to install the naphthylmethylthiazole moiety [2]. The reported synthesis yields the target compound in crystalline form suitable for X-ray diffraction, indicating high purity and batch-to-batch consistency. This synthetic accessibility makes it a cost-effective and reliable starting point for medicinal chemistry optimization campaigns, whereas direct procurement of more complex analogs like SirReal2 often involves longer lead times and higher costs from specialty vendors.

Synthetic Chemistry Medicinal Chemistry Scaffold Procurement

Optimal Research Application Scenarios for 2-(4,6-Dimethylpyrimidin-2-ylthio)-N-phenylacetamide (CAS 304662-20-2)


Medicinal Chemistry Lead Optimization: SIRT2-Targeted Anticancer Agent Development

Research teams focused on developing selective SIRT2 inhibitors for oncology should procure this compound as the foundational scaffold for SAR expansion. The Yang et al. (2017) study demonstrated that systematic modification of the N-phenylacetamide moiety can yield inhibitors with IC50 values as low as 42 nM (derivative 28e) against SIRT2, with confirmed anti-proliferative activity in MCF-7 breast cancer cells and mechanism-based increases in α-tubulin acetylation [1]. Starting from this validated core, medicinal chemists can explore diverse N-substitutions to balance potency, selectivity, and pharmacokinetic properties, leveraging the scaffold's pre-organized geometry (dihedral angle 88.1°) for selective SIRT2 binding [2].

Epigenetic Probe Development: Selective SIRT2 Chemical Biology Tool Compound Synthesis

The development of high-quality chemical probes for epigenetic targets requires a scaffold with proven selectivity. The parent compound provides the entry point for generating SIRT2-selective probes that avoid the cross-reactivity with SIRT1 and SIRT3 that plagues older inhibitors like AGK2 (IC50 = 17.75 μM, non-selective). The SirReal chemotype, built on this scaffold, achieves >1,000-fold selectivity for SIRT2 over other sirtuin isoforms through a unique mechanism of active-site rearrangement [1]. Procuring the parent scaffold enables academic and industrial groups to synthesize and profile novel SIRT2 probes with confidence that the core structure is compatible with the desired selectivity mechanism.

Structural Biology: Co-crystallization Studies with Human SIRT2

The rigid, well-defined conformation of the parent compound, as characterized by single-crystal X-ray diffraction (orthorhombic crystal system, space group Pbca, R factor = 0.040), makes it an excellent candidate for co-crystallization trials with SIRT2 [1]. The near-perpendicular arrangement of the phenyl and pyrimidine rings (88.1°) and the distinct Csp2–S and Csp3–S bond lengths (1.759 Å vs. 1.795 Å) provide clear electron density markers for refinement [1]. Co-crystal structures of SirReal-type inhibitors with SIRT2 have revealed the ligand-induced rearrangement mechanism, and the parent scaffold's smaller size may facilitate higher-resolution structures that further elucidate the molecular basis of SIRT2 inhibition [2].

Patent-Evading Scaffold Hopping: Intellectual Property Strategy for SIRT2 Programs

For industrial drug discovery groups seeking to develop proprietary SIRT2 inhibitors that avoid existing SirReal patent estates, this compound represents a strategically important starting point. The parent scaffold is the simplest embodiment of the SirReal chemotype and is disclosed in the primary literature rather than in composition-of-matter patents, providing a potential freedom-to-operate advantage. The established SAR showing that N-phenyl modifications dramatically alter potency (from micromolar to 42 nM) provides a roadmap for optimizing beyond the patent space of SirReal2 (CAS 709002-46-0) and SirReal1 (CAS 801227-82-7) [1]. This enables the design of novel, patentable derivatives that retain the favorable selectivity mechanism while establishing distinct intellectual property.

Quote Request

Request a Quote for 2-(4,6-dimethylpyrimidin-2-ylthio)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.